molecular formula C10H22ClNO2 B1487978 4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219971-84-2

4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1487978
M. Wt: 223.74 g/mol
InChI Key: BSTGPIVYHOAJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride (4-MEEHP-HCl) is a synthetic compound used in scientific research. It is a derivative of piperidine, an organic compound found in plants and animals, and is used in a variety of laboratory experiments. 4-MEEHP-HCl is a white crystalline powder with a melting point of 95-97°C and a molecular weight of 252.73 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform.

Scientific Research Applications

Synthesis and Biological Activities

A study focused on the synthesis of piperidine derivatives, highlighting their potential in addressing biological activities such as analgesic, local anaesthetic, and antifungal effects. The chemical structures of these compounds were confirmed through various spectral data, showcasing their significant analgesic and local anaesthetic activities in certain derivatives, while others exhibited potent antifungal activity against specific strains (Rameshkumar et al., 2003).

Cytotoxic and Anticancer Agents

Another research avenue involves the synthesis of piperidine compounds as novel classes of cytotoxic and anticancer agents. These studies reveal that certain piperidine derivatives display significant cytotoxicity toward murine and human tumor cells, with some showing promising in vivo activity against colon cancers. This underscores the potential of piperidine derivatives as effective anticancer agents (Dimmock et al., 1998).

Dopamine Transporter Affinity

Piperidine analogues have been examined for their binding affinity to the dopamine transporter, highlighting the influence of the N-substituent on affinity and selectivity. This research is critical in the development of compounds with potential applications in neurological disorders, demonstrating subnanomolar affinity and good selectivity for certain derivatives (Prisinzano et al., 2002).

Antimicrobial Activities

Research on the synthesis of piperidine derivatives also extends to their antimicrobial activities. A study aiming to synthesize and screen certain piperidine derivatives for microbial activities against various strains indicated moderate activities, suggesting their potential as antimicrobial agents (Ovonramwen et al., 2019).

Antiallergy Activity

The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines for antiallergy activity revealed several potent analogues in the passive foot anaphylaxis assay. This suggests their usefulness as antiallergic agents, with specific compounds outperforming established medications in this domain (Walsh et al., 1989).

properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-12-8-9-13-7-4-10-2-5-11-6-3-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTGPIVYHOAJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.